gamma-Glutamyltyrosine

描述

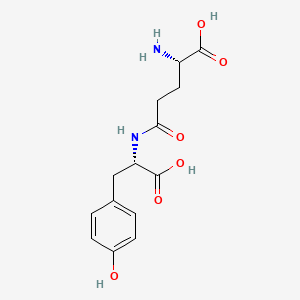

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c15-10(13(19)20)5-6-12(18)16-11(14(21)22)7-8-1-3-9(17)4-2-8/h1-4,10-11,17H,5-7,15H2,(H,16,18)(H,19,20)(H,21,22)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLXCWVSSLFQDS-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00995841 | |

| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Glutamyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011741 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7432-23-7 | |

| Record name | Glutamyltyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7432-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Glutamyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-γ-glutamyl-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | gamma-Glutamyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011741 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biological Distribution of γ Glutamyltyrosine

Presence in Plant Systems: Legumes and Alliaceae

γ-Glutamyltyrosine has been identified as a natural constituent in certain plant families, most notably in legumes. Early research successfully isolated and characterized γ-L-glutamyl-L-tyrosine from soybeans (Glycine max), establishing its presence in this economically important crop. nih.gov Its occurrence has also been documented in other legumes, such as the winged bean (Psophocarpus tetragonolobus). nih.gov

While the Alliaceae family, which includes onions and garlic, is known to be a rich source of various γ-glutamyl peptides, specific documentation detailing the presence of γ-Glutamyltyrosine in this family is not prominent in the reviewed scientific literature.

Specific Quantification in Soybean Seeds

Soybeans are a significant source of γ-Glutamyltyrosine. nih.gov Quantitative analyses have been performed to determine the content of this dipeptide in different soybean collections, revealing wide variations among different accessions. A study measuring the content of γ-glutamyl peptides in the Japan and World mini core collections of soybeans provided specific data on the concentration of γ-Glutamyltyrosine. nih.gov The findings from this research highlight the genetic diversity within soybeans concerning the accumulation of this compound. nih.gov The content, measured by the peak area from UPLC-Q-TOF-MS analysis, varied significantly across the cultivars, indicating that genetic factors play a crucial role in the concentration of this dipeptide in the seeds. nih.gov

Table 1: γ-Glutamyltyrosine Content in Soybean Seed Mini Core Collections

| Soybean Collection | Number of Accessions | Content Range (Peak Area/g FW) | Average Content (Peak Area/g FW) |

|---|---|---|---|

| Japan Mini Core (JMC) | 96 | 46 - 4,007 | 769 |

| World Mini Core (WMC) | 96 | 29 - 2,878 | 665 |

Detection in Fermented Food Products

The process of fermentation can lead to the formation or release of various flavor-active compounds, including γ-glutamyl peptides. γ-Glutamyltyrosine has been specifically detected in certain types of fermented foods. For instance, it has been identified as one of the γ-glutamyl dipeptides present in Comté cheese. cymitquimica.com The formation of these peptides in fermented products is often attributed to the activity of microbial enzymes, such as γ-glutamyltranspeptidases (GGT), which can transfer a γ-glutamyl group from a donor molecule to an acceptor amino acid like tyrosine. nih.gov While many fermented soy products are rich in bioactive peptides, and enzymes from microorganisms like Bacillus subtilis are used to enhance the flavor of soy sauce and miso, the specific quantification of γ-Glutamyltyrosine in these products is an area of ongoing research. nih.govnih.gov

Distribution Across Biological Kingdoms: Microorganisms to Mammalian Systems

The distribution of γ-Glutamyltyrosine is not limited to the plant kingdom; it spans a wide range of organisms.

Microorganisms: The dipeptide has been reported in the yeast Saccharomyces cerevisiae, a microorganism central to many fermentation processes. nih.gov Furthermore, the enzyme γ-glutamyltranspeptidase (GGT), which is integral to the metabolism of γ-glutamyl compounds, is found widely in bacteria, including Escherichia coli and Bacillus species, suggesting the metabolic machinery for synthesizing or degrading such peptides is common in the microbial world. nih.govnih.gov

Mammalian Systems: In mammals, γ-Glutamyltyrosine is recognized as a human metabolite. nih.govhmdb.ca Its existence is linked to the γ-glutamyl cycle, a metabolic pathway involved in amino acid transport across cell membranes. researchgate.net In this cycle, GGT metabolizes glutathione (B108866) and an amino acid to form a γ-glutamyl amino acid, such as γ-Glutamyltyrosine. researchgate.net This indicates that the compound is a part of normal metabolic processes in mammals.

Biosynthetic Pathways and Enzymatic Mechanisms of γ Glutamyltyrosine

γ-Glutamyltranspeptidase (GGT)-Mediated Synthesis

γ-Glutamyltranspeptidase (GGT) is a key enzyme found in organisms ranging from bacteria to mammals that plays a crucial role in glutathione (B108866) metabolism. pnas.org It catalyzes the transfer of a γ-glutamyl group from a donor molecule to an acceptor, which can be an amino acid, a peptide, or water. nih.govnih.gov In the synthesis of γ-glutamyltyrosine, GGT facilitates the transfer of a γ-glutamyl moiety to tyrosine.

The second critical component in the GGT-mediated synthesis is the acceptor molecule, which in this case is tyrosine. GGT displays a relatively broad acceptor specificity, efficiently transferring the γ-glutamyl group to various amino acids and dipeptides. mdpi.comnih.gov Tyrosine serves as a competent acceptor for this transpeptidation reaction. nih.gov Research has demonstrated the enzymatic synthesis of γ-glutamyl-L-tyrosine using E. coli GGT, where L-tyrosine methyl ester was used as the γ-glutamyl acceptor due to the low solubility of L-tyrosine. tandfonline.com This highlights the specific recognition and binding of the tyrosine moiety within the active site of the GGT enzyme, leading to the formation of the γ-glutamyltyrosine dipeptide. nih.govplos.org

The catalytic mechanism of GGT involves a two-step process, often described as a modified ping-pong mechanism. researchgate.net

Acylation: The first step involves the nucleophilic attack by a key active site residue, typically a threonine, on the carbonyl carbon of the γ-glutamyl donor substrate. pnas.orgmdpi.com This attack leads to the formation of a covalent γ-glutamyl enzyme intermediate and the release of the remainder of the donor molecule (e.g., cysteinylglycine (B43971) if glutathione is the donor). pnas.orgresearchgate.net This acyl-enzyme intermediate is a crucial, transient species in the catalytic cycle. mdpi.com

Deacylation: In the second step, the amino group of the acceptor molecule, tyrosine, attacks the carbonyl carbon of the γ-glutamyl moiety now attached to the enzyme. researchgate.net This results in the transfer of the γ-glutamyl group to the tyrosine, forming γ-glutamyltyrosine, and regenerates the free enzyme, ready for another catalytic cycle. nih.gov Alternatively, if water acts as the acceptor, the γ-glutamyl-enzyme bond is hydrolyzed, releasing glutamic acid. pnas.org

This two-step mechanism, proceeding through a distinct intermediate, is a hallmark of the N-terminal nucleophile hydrolase superfamily to which GGT belongs. pnas.org

The partitioning of the γ-glutamyl enzyme intermediate between transpeptidation (reaction with an amino acid acceptor like tyrosine) and hydrolysis (reaction with water) is significantly influenced by the pH of the reaction environment. nih.gov Generally, the transpeptidation reaction is favored over hydrolysis. mdpi.com The optimal pH for these two reactions can differ, allowing for the selective catalysis of one reaction over the other by adjusting the pH. nih.govresearchgate.net For example, studies on Bacillus subtilis GGT have shown that the Vmax of hydrolysis progressively increases between pH 7.0 and 11.0, with maximum activity at pH 11.0. nih.govresearchgate.net In contrast, the enzymatic synthesis of γ-glutamyl-L-tyrosine methyl ester using E. coli GGT was found to have an optimal pH of 7.3. tandfonline.com This differential pH dependence is a critical factor in optimizing the enzymatic synthesis of γ-glutamyltyrosine, as controlling the pH can maximize the yield of the desired dipeptide by favoring the transpeptidation pathway. nih.gov

Bacterial GGTs have been extensively studied and utilized for the enzymatic synthesis of various γ-glutamyl compounds, including γ-glutamyltyrosine. nih.govtandfonline.com GGTs from species such as Escherichia coli and Bacillus subtilis are of particular interest due to their catalytic efficiencies and broad substrate specificities. nih.govacs.org

Escherichia coli GGT: This enzyme has been successfully employed for the synthesis of γ-glutamyl-L-tyrosine methyl ester. tandfonline.com It demonstrates high reactivity towards L-tyrosine methyl ester as an acceptor. tandfonline.com The characterization of E. coli GGT has provided insights into its three-dimensional structure and catalytic mechanism, revealing a stacked αββα fold typical of the N-terminal nucleophile hydrolase superfamily. pnas.org

Bacillus subtilis GGT: The GGT from B. subtilis is noted for its salt tolerance and can function as a glutaminase, which is significant in food industry applications. nih.gov Its ability to catalyze transpeptidation reactions makes it a valuable biocatalyst for producing γ-glutamyl derivatives. acs.org

The use of bacterial GGTs offers a practical and efficient method for the production of γ-glutamyltyrosine, leveraging their robust enzymatic properties. nih.gov

Table 1: Comparison of Bacterial GGTs in γ-Glutamyl Compound Synthesis

| Bacterial Source | Key Characteristics | Relevance to γ-Glutamyltyrosine Synthesis | References |

|---|---|---|---|

| Escherichia coli | Well-characterized structure and catalytic mechanism. | Demonstrated synthesis of γ-glutamyl-L-tyrosine methyl ester. | pnas.orgtandfonline.com |

| Bacillus subtilis | Salt-tolerant and functions as a glutaminase. | Potential biocatalyst for γ-glutamyltyrosine production due to its transpeptidation activity. | nih.govacs.org |

Glutamate-Cysteine Ligase (GCL) and Glutathione Synthetase (GS) Involvement

While GGT is the primary enzyme associated with the synthesis of γ-glutamyltyrosine through a transpeptidation mechanism, the enzymes involved in the de novo synthesis of glutathione, namely Glutamate-Cysteine Ligase (GCL) and Glutathione Synthetase (GS), also possess capabilities that could potentially lead to the formation of γ-glutamyltyrosine or similar dipeptides.

Glutamate-Cysteine Ligase (GCL), also known as γ-glutamylcysteine synthetase, catalyzes the first and rate-limiting step in glutathione synthesis: the ATP-dependent formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine. wikipedia.orgnih.gov Some studies have shown that GCLs can exhibit a relatively broad substrate specificity, binding glutamate with amino acids other than cysteine to produce corresponding γ-glutamyl dipeptides. plos.org For instance, research on Lactobacillus reuteri has indicated that its GCL mediates the synthesis of γ-Glu-Ile. nih.gov This suggests that under certain conditions, GCL could potentially ligate glutamate to tyrosine, forming γ-glutamyltyrosine directly.

Glutathione Synthetase (GS) catalyzes the second step in glutathione synthesis, adding glycine (B1666218) to γ-glutamylcysteine to form glutathione. nih.govnih.gov GS can also recognize other γ-glutamyl dipeptides as substrates and combine them with glycine. plos.org Therefore, if γ-glutamyltyrosine were formed by GCL, it is conceivable that GS could potentially add a glycine moiety to it, forming a tripeptide.

However, the primary and most well-documented pathway for γ-glutamyltyrosine synthesis remains the transpeptidation reaction catalyzed by GGT. The involvement of GCL and GS in the direct synthesis of γ-glutamyltyrosine is more speculative and likely depends on specific enzymatic properties and cellular conditions.

Alternative Pathways for γ-Glutamyl Peptide Synthesis

While the canonical pathway for the synthesis of many peptides involves ribosomal machinery, the formation of γ-glutamyl peptides such as γ-glutamyltyrosine often occurs through alternative enzymatic pathways. These pathways are independent of mRNA templates and are primarily catalyzed by two key enzymes: γ-glutamyltranspeptidase (GGT) and glutamate-cysteine ligase (GCL).

γ-Glutamyltranspeptidase (GGT)-Mediated Synthesis:

γ-Glutamyltranspeptidase is a cell-surface enzyme that plays a crucial role in the metabolism of glutathione (GSH), a major cellular antioxidant. mdpi.com One of the primary functions of GGT is to catalyze the transfer of the γ-glutamyl moiety from glutathione to an acceptor molecule, which can be an amino acid, a peptide, or water. nih.gov This transpeptidation reaction is a key mechanism for the synthesis of various γ-glutamyl peptides, including γ-glutamyltyrosine.

The general reaction catalyzed by GGT can be represented as:

(5-L-glutamyl)-peptide + an amino acid ⇌ peptide + 5-L-glutamyl amino acid nih.gov

In this reaction, glutathione or another γ-glutamyl compound serves as the γ-glutamyl donor. The enzyme transfers the γ-glutamyl group to an acceptor amino acid, such as tyrosine, resulting in the formation of γ-glutamyltyrosine. This pathway is particularly significant in tissues with high GGT activity, such as the kidneys and liver. mdpi.com

Glutamate-Cysteine Ligase (GCL)-Mediated Synthesis:

Glutamate-cysteine ligase is the first and rate-limiting enzyme in the biosynthesis of glutathione. wikipedia.org Its canonical function is to catalyze the ATP-dependent ligation of glutamate and cysteine to form γ-glutamylcysteine. wikipedia.org However, GCL exhibits a degree of substrate promiscuity, particularly under certain metabolic conditions. This promiscuity allows GCL to utilize other amino acids besides cysteine as acceptors for the γ-glutamyl group, leading to the synthesis of a variety of γ-glutamyl dipeptides. nih.govresearchgate.net

The reaction for the synthesis of γ-glutamyltyrosine via GCL can be depicted as:

L-glutamate + L-tyrosine + ATP ⇌ γ-L-glutamyl-L-tyrosine + ADP + Pi

This non-canonical activity of GCL represents a significant alternative pathway for the production of γ-glutamyltyrosine and other γ-glutamyl peptides, especially when the availability of cysteine is limited.

| Enzyme | Primary Function | Role in γ-Glutamyltyrosine Synthesis | Typical Substrates |

|---|---|---|---|

| γ-Glutamyltranspeptidase (GGT) | Glutathione metabolism | Catalyzes the transfer of the γ-glutamyl group from a donor to tyrosine. | Donor: Glutathione, other γ-glutamyl peptides Acceptor: Amino acids (including tyrosine), peptides, water |

| Glutamate-Cysteine Ligase (GCL) | Rate-limiting step in glutathione biosynthesis | Catalyzes the direct ligation of glutamate and tyrosine, particularly under cysteine limitation. | Canonical: Glutamate, Cysteine, ATP Non-canonical: Glutamate, various amino acids (including tyrosine), ATP |

Role Under Specific Metabolic Conditions (e.g., Cysteine Limitation)

The metabolic state of a cell can significantly influence the biosynthetic pathways of γ-glutamyl peptides. Cysteine limitation, in particular, is a critical condition that triggers a shift in enzymatic activities, leading to the production of various γ-glutamyl compounds, including γ-glutamyltyrosine.

Under normal physiological conditions, the availability of cysteine ensures the efficient synthesis of glutathione via the canonical pathway involving GCL. wikipedia.org However, when cysteine becomes scarce, the substrate promiscuity of GCL is enhanced. researchgate.net With its primary substrate, cysteine, being limited, GCL can utilize other available amino acids as acceptors for the γ-glutamyl moiety from glutamate. wikipedia.org This leads to the synthesis of a diverse array of γ-glutamyl dipeptides, with the specific peptides formed being dependent on the intracellular concentrations of the various amino acids.

Research has shown that cystine starvation induces the accumulation of numerous γ-glutamyl-peptides in cancer cell lines. nih.gov This non-canonical activity of GCL is considered a cellular response to cysteine deprivation. nih.gov While direct quantitative data for γ-glutamyltyrosine under these specific conditions is not extensively detailed in the cited literature, the general mechanism strongly supports its formation. Studies have quantified the presence of γ-glutamyltyrosine in various biological samples, indicating its production in vivo. mdpi.com

The accumulation of these γ-glutamyl peptides, formed as a result of GCL's broader substrate acceptance during cysteine limitation, suggests a potential adaptive role for these molecules in cellular metabolism under stress conditions. nih.gov

| Study Focus | Key Findings | Implication for γ-Glutamyltyrosine |

|---|---|---|

| Metabolomic profiling of non-small cell lung cancer cells under cystine starvation | Cystine-starved cells accumulate a variety of γ-glutamyl-di- and tripeptides due to the non-canonical activity of GCL. The levels of these peptides were inversely correlated with sensitivity to ferroptosis. nih.govnih.gov | Provides a clear mechanism by which γ-glutamyltyrosine could be synthesized under cysteine limitation, as tyrosine would be one of the available amino acid substrates for the promiscuous GCL. |

| General role of the cysteine-glutathione axis in γ-glutamyl peptide production | A limited supply of L-cysteine restricts glutathione synthesis and promotes the production of various other γ-glutamyl peptides due to the unique enzymatic properties of GCL. researchgate.net | Reinforces the concept that under metabolic stress like cysteine deficiency, the cellular machinery is repurposed to produce a range of γ-glutamyl peptides, likely including γ-glutamyltyrosine. |

| Quantitative analysis of kokumi γ-glutamyl peptides in dry-cured ham | γ-Glutamyltyrosine was successfully quantified among other γ-glutamyl peptides, demonstrating its presence in a complex biological matrix where enzymatic activities contribute to flavor development. mdpi.com | While not a study on cysteine limitation, it confirms the existence and measurability of γ-glutamyltyrosine as a product of enzymatic processes. |

Physiological and Metabolic Roles of γ Glutamyltyrosine

Integration into the γ-Glutamyl Cycle and Glutathione (B108866) Salvage Pathways

The γ-glutamyl cycle is a crucial biochemical pathway for the synthesis and degradation of glutathione (GSH), a primary cellular antioxidant. γ-Glutamyltyrosine is formed as an intermediate in this cycle through the action of the enzyme γ-glutamyl transpeptidase (GGT). unipd.itresearchgate.net GGT, located on the outer surface of the cell membrane, catalyzes the transfer of the γ-glutamyl moiety from extracellular glutathione to an acceptor amino acid, such as tyrosine, forming γ-glutamyltyrosine. researchgate.netsemanticscholar.orgoup.com This process is a key step in the glutathione salvage pathway, which allows the cell to recover the constituent amino acids of glutathione for intracellular resynthesis. unipd.itresearchgate.netresearchgate.net

The formation of γ-glutamyltyrosine facilitates the transport of the γ-glutamyl group into the cell. Once inside, γ-glutamyl cyclotransferase acts on the dipeptide to release tyrosine and form 5-oxoproline. unipd.it 5-oxoproline is then converted to glutamate (B1630785) by 5-oxoprolinase, completing the recovery of the glutamyl moiety for subsequent glutathione synthesis. unipd.itresearchgate.net This cycle is essential for maintaining glutathione homeostasis, particularly in tissues with high levels of GGT activity. unipd.it

The key enzymes and their functions within the γ-glutamyl cycle are summarized in the table below.

| Enzyme | Function in the γ-Glutamyl Cycle |

| γ-Glutamyl Transpeptidase (GGT) | Transfers the γ-glutamyl group from glutathione to an acceptor amino acid (e.g., tyrosine) to form a γ-glutamyl dipeptide. researchgate.netsemanticscholar.org |

| γ-Glutamyl Cyclotransferase | Catalyzes the intracellular conversion of γ-glutamyl dipeptides into 5-oxoproline and the free amino acid. unipd.it |

| 5-Oxoprolinase | Converts 5-oxoproline to glutamate, making it available for glutathione synthesis. unipd.it |

| Glutamate-Cysteine Ligase (GCL) | Catalyzes the first and rate-limiting step in glutathione synthesis, forming γ-glutamylcysteine from glutamate and cysteine. semanticscholar.orgfrontiersin.org |

| Glutathione Synthetase (GS) | Catalyzes the final step in glutathione synthesis, adding glycine (B1666218) to γ-glutamylcysteine to form glutathione. unipd.itfrontiersin.org |

Contribution to Amino Acid Homeostasis and Protein Metabolism, Specifically Tyrosine Availability

γ-Glutamyltyrosine plays a significant role in maintaining the balance of amino acids, particularly by influencing the availability of tyrosine. Tyrosine is a non-essential amino acid that is a precursor for the synthesis of several important biomolecules, including proteins and catecholamines. nih.gov However, its low solubility can limit its inclusion in parenteral nutrition solutions. nih.gov

Research has demonstrated that γ-glutamyltyrosine, being more soluble than free tyrosine, can serve as an effective precursor for tyrosine in vivo. nih.govnih.gov When administered intravenously, γ-glutamyltyrosine is hydrolyzed by γ-glutamyl transpeptidase, releasing free tyrosine into the bloodstream. nih.gov This mechanism has been shown to normalize plasma tyrosine concentrations and improve the supply of tyrosine to the brain in animal models. nih.gov The inhibition of GGT activity prevents this increase in plasma tyrosine, confirming the essential role of the enzyme in this process. nih.gov

Putative Functions in Nitrogen Storage and Mobilization in Plant Systems

In the realm of plant physiology, γ-glutamyl dipeptides, including by extension γ-glutamyltyrosine, are thought to have a role in the storage and movement of nitrogen. These compounds have been identified in various plants, and their formation is linked to glutathione metabolism through the action of γ-glutamyl transpeptidase.

Specifically, γ-glutamyl dipeptides have been found in the seeds of legumes, where it is hypothesized that they function as a form of stored nitrogen. This suggests that during periods of nitrogen demand, such as germination, these dipeptides can be broken down to release their constituent amino acids, which can then be utilized for the synthesis of new proteins and other nitrogen-containing compounds. While the direct evidence for γ-glutamyltyrosine in this specific role is part of a broader understanding of γ-glutamyl dipeptides, the principle of utilizing these molecules for nitrogen storage and mobilization is a recognized concept in plant metabolism.

Association with Cellular Oxidative Stress Response Pathways through the γ-Glutamyl Cycle

The connection between γ-Glutamyltyrosine and cellular oxidative stress is primarily mediated through its role in the γ-glutamyl cycle and the maintenance of glutathione levels. Glutathione is a critical antioxidant that detoxifies reactive oxygen species (ROS). frontiersin.org During oxidative stress, cellular glutathione is consumed, and the γ-glutamyl cycle becomes vital for its replenishment.

The enzyme γ-glutamyl transpeptidase, which produces γ-glutamyltyrosine, is itself responsive to oxidative stress. Studies have shown that in the presence of oxidative stress, there is an increase in GGT activity, protein levels, and mRNA expression. This upregulation of GGT enhances the cell's ability to utilize extracellular glutathione for the synthesis of intracellular glutathione, thereby bolstering the cell's antioxidant defenses. By participating in this salvage pathway, the formation of γ-glutamyltyrosine is an integral part of the cellular adaptive response to oxidative stress.

Activation of Calcium-Sensing Receptors (CaSR) by Related γ-Glutamyl Peptides

Recent research has revealed a signaling role for γ-glutamyl peptides, including their ability to activate calcium-sensing receptors (CaSR). The CaSR is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis and other cellular processes. It has been demonstrated that various γ-glutamyl peptides can act as allosteric modulators of the CaSR, enhancing its sensitivity to calcium.

Studies have systematically analyzed the structure-activity relationship of γ-glutamyl peptides in activating the human CaSR (hCaSR). It has been found that the N-terminal γ-glutamyl residue is a key structural requirement for this activity. While research has often focused on a range of γ-glutamyl peptides, the findings suggest a common mechanism of action with L-amino acids, which also activate the CaSR. This activation is thought to occur through binding to the Venus flytrap domain of the receptor. The ability of these peptides to modulate CaSR activity indicates a potential role in cellular signaling pathways that are regulated by this receptor.

The table below presents a summary of research findings on the activation of CaSR by γ-glutamyl peptides.

| Study Focus | Key Findings | Reference |

| Allosteric Modulation of CaSR | γ-Glutamyl peptides, including glutathione and its analogs, are positive allosteric modulators of the CaSR. | |

| Structure-Activity Relationship | The N-terminal γ-glutamyl moiety is crucial for the activation of the human CaSR by γ-glutamyl peptides. | |

| Kokumi Taste Sensation | The activation of CaSR by γ-glutamyl peptides is linked to the "kokumi" taste sensation, which enhances other basic tastes. | |

| Common Mechanism of Action | γ-Glutamyl peptides and L-amino acids appear to activate the CaSR through a common mechanism involving the Venus flytrap domain. |

Advanced Analytical Methodologies for γ Glutamyltyrosine Quantification and Characterization

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become an indispensable tool in metabolomics due to its ability to identify and quantify compounds based on their mass-to-charge ratio (m/z). researchgate.net When coupled with liquid chromatography (LC), it provides a robust platform for the analysis of dipeptides like γ-Glutamyltyrosine. nih.govresearchgate.net

Ultra Performance Liquid Chromatography (UPLC) coupled with Quadrupole-Time-of-Flight Mass Spectrometry (Q-TOF-MS) is a powerful platform for the comprehensive analysis of γ-glutamyl peptides. acs.org UPLC systems utilize columns with smaller particle sizes (<2 µm), which provides higher resolution, greater peak capacity, and increased speed compared to conventional HPLC. This enhanced separation is critical for resolving isomeric peptides and separating γ-Glutamyltyrosine from other structurally similar compounds in a complex sample.

The Q-TOF mass spectrometer combines a quadrupole analyzer, which can be used to select a specific precursor ion, with a time-of-flight analyzer, which measures the m/z of ions with high mass accuracy and resolution. This hybrid configuration allows for both quantitative (MS) and qualitative (MS/MS) analysis. In a typical workflow, the full scan TOF-MS mode provides accurate mass measurements of the intact γ-Glutamyltyrosine molecule, allowing for its identification based on its precise molecular formula. Subsequently, tandem mass spectrometry (MS/MS) can be performed. In this mode, the quadrupole selects the protonated γ-Glutamyltyrosine ion, which is then fragmented in a collision cell. The resulting fragment ions are analyzed by the TOF detector, generating a characteristic fragmentation pattern that serves as a structural fingerprint, confirming the peptide's identity. acs.org For γ-glutamyl peptides, a characteristic fragmentation involves the loss of an ammonia (B1221849) molecule from the protonated molecule, which helps distinguish them from their α-glutamyl counterparts. acs.org

| Parameter | Typical Value/Condition |

| UPLC System | |

| Column | Reversed-phase C18 (e.g., Acquity UPLC BEH C18) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Linear gradient from low to high %B |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 30 - 50 °C |

| Q-TOF-MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 2.5 - 3.5 kV |

| Mass Range | 50 - 1000 m/z |

| Acquisition Mode | MS and data-dependent MS/MS |

| Collision Energy | Ramped (e.g., 10-40 eV for MS/MS) |

Ultra-High-Pressure Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) is a cornerstone for modern metabolomics and is well-suited for the semi-quantitative analysis of γ-Glutamyltyrosine. imtm.czre-place.be This approach leverages the high chromatographic efficiency of UHPLC with the superior mass accuracy and resolution of HRMS instruments like the Orbitrap or FT-ICR (Fourier-Transform Ion Cyclotron Resonance) mass spectrometers. mdpi.com

Semi-quantitative analysis in untargeted or targeted metabolomics studies relies on the precise and reproducible measurement of the peak area or intensity of the analyte's ion signal across different samples. imtm.cz While not providing absolute concentrations (which would require a calibrated standard curve), this method allows for the reliable comparison of relative abundance, for instance, between different experimental groups. imtm.cz The high resolution of the mass analyzer is critical for distinguishing the monoisotopic mass of γ-Glutamyltyrosine from other co-eluting compounds that may have very similar masses, thereby reducing signal interference and improving the accuracy of the peak area integration. nih.gov Studies have shown that reducing the column inner diameter (e.g., to 1.0 mm) in UHPLC-HRMS setups can further enhance sensitivity, which is beneficial when analyzing low-abundance metabolites in limited sample volumes. nih.gov

| Parameter | Typical Value/Condition |

| UHPLC System | Dionex Ultimate 3000 or equivalent mdpi.com |

| HRMS System | Q Exactive Orbitrap Mass Spectrometer mdpi.com |

| Ionization Source | Positive Electrospray Ionization (ESI+) mdpi.com |

| Acquisition Mode | Full Scan-Data Dependent Acquisition (FS-DDA) or Parallel Reaction Monitoring (PRM) mdpi.comnih.gov |

| MS1 Resolution | 60,000 - 70,000 FWHM re-place.benih.gov |

| MS2 Resolution | 15,000 - 35,000 FWHM nih.govresearchgate.net |

| Collision Type | Higher-energy C-trap dissociation (HCD) nih.gov |

A comprehensive understanding of the metabolome requires the integration of multiple analytical platforms, as no single technique can capture the chemical diversity of all metabolites. mdpi.combohrium.com The analysis of γ-Glutamyltyrosine is often a component of a broader metabolomics study that employs a combination of LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

LC-MS: As detailed above, LC-MS is the primary platform for analyzing non-volatile, polar compounds like dipeptides. It excels in the separation and detection of γ-Glutamyltyrosine in its native form from complex biological fluids. nih.govresearchgate.net

GC-MS: GC-MS is highly effective for volatile and thermally stable small molecules. researchgate.net To analyze non-volatile compounds like amino acids and dipeptides, a chemical derivatization step is necessary to increase their volatility. usgs.gov This typically involves silylating polar functional groups (e.g., with BSTFA). usgs.gov While providing excellent chromatographic separation and robust, reproducible fragmentation patterns for identification against spectral libraries, the derivatization requirement adds complexity to sample preparation.

NMR Spectroscopy: NMR is a non-destructive and highly quantitative technique that provides detailed structural information about metabolites in a sample. mdpi.com Unlike MS, which detects ions, NMR detects specific nuclei (commonly ¹H). The key advantages of NMR are its high reproducibility and the ability to identify and quantify compounds without a pure standard, provided a reference spectral database is available. mdpi.com However, NMR is significantly less sensitive than MS, typically by one to two orders of magnitude, meaning it is best suited for detecting more abundant metabolites. bohrium.com It serves as a powerful complementary tool to MS for structural validation and for analyzing major metabolic pathways.

Chromatographic Separation Techniques for Isolation and Analysis

The effective separation of γ-Glutamyltyrosine from other sample components is a prerequisite for its accurate analysis. Chromatography is a technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

For the analysis and isolation of γ-Glutamyltyrosine, reversed-phase high-performance liquid chromatography (RP-HPLC) or its ultra-high-pressure variant (RP-UHPLC) is the most common approach. mdpi.com In this technique, the stationary phase is nonpolar (e.g., silica (B1680970) particles chemically modified with C18 alkyl chains), while the mobile phase is polar. γ-Glutamyltyrosine, being a polar dipeptide, has a low affinity for the stationary phase and elutes relatively early. The separation is controlled by gradually increasing the concentration of an organic solvent (like acetonitrile) in the aqueous mobile phase. This gradient elution allows for the separation of compounds based on their relative hydrophobicity.

Historically, the initial isolation of γ-Glutamyltyrosine from soybeans utilized column chromatography techniques, including separation on ion-exchange resins (such as Dowex 50 and Dowex 1) and partition chromatography on silicic acid columns.

Optimized Extraction Protocols for Biological Matrices (e.g., Ethanolic Deproteinization)

Prior to analysis, γ-Glutamyltyrosine must be efficiently extracted from its biological matrix (e.g., plasma, serum, tissue), and larger molecules like proteins, which can interfere with the analysis, must be removed. nih.govthermofisher.com

A widely used and effective method for this purpose is protein precipitation using an organic solvent, a process often referred to as deproteinization. nih.gov Ethanolic deproteinization is a common protocol. The procedure typically involves adding a volume of cold ethanol (B145695) to the biological sample (e.g., plasma). The change in solvent polarity causes the large protein molecules to denature and precipitate out of the solution.

A typical protocol involves the following steps:

Addition of cold ethanol (often in a 1:3 or 1:4 sample-to-solvent ratio) to the plasma or serum sample.

Vortexing the mixture to ensure thorough mixing and complete protein precipitation.

Incubation at a low temperature (e.g., -20°C) to further enhance precipitation.

Centrifugation at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

Collection of the supernatant, which contains the low molecular weight peptides (including γ-Glutamyltyrosine) and other small molecules. nih.gov

For more comprehensive cleanup, especially to remove lipids and other hydrophobic contaminants, the resulting supernatant may be further processed using solid-phase extraction (SPE). nih.govarborassays.com This involves passing the extract through a cartridge (e.g., C18) that retains interfering substances while allowing the target analyte to be eluted and collected. thermofisher.com

常见问题

Q. What methodologies are recommended for detecting and quantifying gamma-glutamyltyrosine in biological samples?

this compound can be detected using advanced metabolomics workflows, such as 4D-Metabolomics™ with Trapped Ion Mobility Spectrometry (TIMS). This method combines MS/MS spectral matching (e.g., MetFrag scores up to 992/1000) and collision cross-section (CCS) prediction models (delta CCS error ≤0.3%) to enhance annotation confidence . For quantification, liquid chromatography-mass spectrometry (LC-MS) is widely used, with validation steps including reproducibility assessments (e.g., intraclass correlation coefficients [ICC] and coefficients of variation [CV%]) to ensure precision across biospecimens .

Q. What is the role of this compound in metabolic pathways?

this compound is a dipeptide formed via gamma-glutamyl transferase (GGT)-mediated conjugation of glutamic acid and tyrosine. It is implicated in glutathione metabolism and serves as a potential biomarker for cardiometabolic risk due to its interconnectivity with pathways linked to liver disease, diabetes, and cardiovascular health . Its levels correlate with oxidative stress markers, such as hydroxyl radical damage to proteins .

Q. How can researchers validate this compound's structural identity in complex matrices?

Structural validation requires orthogonal techniques:

- MS/MS fragmentation patterns : Match experimental spectra to in silico predictions (e.g., MetFrag-generated fragments) .

- Isomer resolution : Use TIMS-based mobility separation to distinguish this compound from structurally similar metabolites (e.g., other gamma-glutamyl dipeptides) .

- Reference standards : Compare retention times and CCS values with authentic chemical standards .

Q. What are the known biological targets of this compound?

this compound competitively inhibits dipeptidyl peptidase-IV (DPP-IV), a protease involved in glucose metabolism, with an IC50 of 6.77 mM. This inhibition has been studied in diabetes research, particularly in models exploring DPP-IV's role in incretin hormone degradation .

Q. How should researchers design experiments to assess this compound's biomarker potential?

- Cohort selection : Include diverse populations to account for variability in metabolic phenotypes (e.g., obesity, diabetes) .

- Longitudinal sampling : Track biomarker stability using ICC and CV% metrics to evaluate intra- and inter-individual variability .

- Multi-omics integration : Correlate this compound levels with microbiota data, clinical parameters, and other metabolomic features .

Advanced Research Questions

Q. How can discrepancies in this compound's association with cancer risk be resolved?

Conflicting findings, such as its non-significant association with ER- breast cancer (OR = 0.32, P = 0.02 before multiple-testing correction), may arise from cohort heterogeneity or insufficient statistical power. To address this:

- Apply stricter multiple-testing corrections (e.g., false discovery rate adjustments) .

- Validate results in independent cohorts with larger sample sizes (>1,000 subjects) .

- Stratify analyses by covariates like BMI or metabolic syndrome status to isolate confounding effects .

Q. What experimental strategies elucidate this compound's structural dynamics in enzyme interactions?

- Molecular docking : Model the peptide's binding to DPP-IV using crystal structures of the enzyme's active site .

- Kinetic assays : Measure inhibition constants (Ki) under varying substrate concentrations to confirm competitive inhibition .

- Isotope tracing : Use labeled tyrosine or glutamic acid to track this compound synthesis in real time .

Q. How does this compound's inhibitory effect on DPP-IV influence diabetes experimental models?

- In vivo models : Administer this compound in diabetic rodents and monitor glucose tolerance, insulin secretion, and plasma DPP-IV activity .

- Dose-response studies : Compare its efficacy to clinically approved DPP-IV inhibitors (e.g., sitagliptin) at equivalent IC50 values .

- Tissue-specific effects : Use knockout models to assess DPP-IV-independent mechanisms, such as interactions with gut microbiota .

Q. What computational tools are effective for annotating this compound in untargeted metabolomics?

- Machine learning : Deploy CCS prediction algorithms (e.g., DeepCCS) to reduce false positives in mobility-resolved data .

- Network analysis : Integrate this compound into metabolic networks using platforms like MetaboAnalyst to identify pathway enrichments .

- Public databases : Cross-reference HMDB, PubChem, and FooDB entries for spectral and structural validation .

Q. How can researchers address challenges in reproducing this compound measurements across studies?

- Standardized protocols : Adopt consensus pre-analytical methods (e.g., uniform sample collection, storage at −80°C) .

- Inter-laboratory validation : Participate in ring trials to harmonize LC-MS and TIMS parameters .

- Data sharing : Publish raw metabolomic data (e.g., mzML files) and processing workflows in repositories like MetaboLights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。